molecular formula C15H10Cl2F2N4O2S B10895402 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10895402
M. Wt: 419.2 g/mol
InChI Key: AITQYKUJAXEOQL-CGOBSMCZSA-N
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Description

The compound 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a furan ring, and a dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide through a ring closure reaction with carbon disulfide.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction, where 2,5-dichlorophenol reacts with an appropriate alkylating agent.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Final Coupling: The final step involves coupling the furan and triazole intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol: can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiol group.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.

Medicine

In medicine, 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol could be explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10Cl2F2N4O2S

Molecular Weight

419.2 g/mol

IUPAC Name

4-[(E)-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2F2N4O2S/c16-8-1-4-11(17)12(5-8)24-7-10-3-2-9(25-10)6-20-23-14(13(18)19)21-22-15(23)26/h1-6,13H,7H2,(H,22,26)/b20-6+

InChI Key

AITQYKUJAXEOQL-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C=NN3C(=NNC3=S)C(F)F)Cl

Origin of Product

United States

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